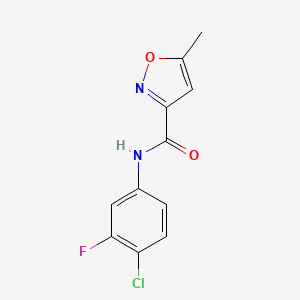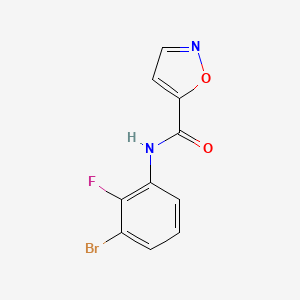![molecular formula C17H17F3N4O B12241811 3-Methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12241811.png)
3-Methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyridine and phenyl groups. The final step often involves the formation of the urea linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea: shares structural similarities with other urea derivatives, such as N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)urea).
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17F3N4O |
|---|---|
Molecular Weight |
350.34 g/mol |
IUPAC Name |
1-methyl-1-(1-pyridin-2-ylazetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H17F3N4O/c1-23(14-10-24(11-14)15-7-2-3-8-21-15)16(25)22-13-6-4-5-12(9-13)17(18,19)20/h2-9,14H,10-11H2,1H3,(H,22,25) |
InChI Key |
ALUQCWPOTNYTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12241728.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12241732.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B12241734.png)
![5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12241741.png)
![3-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B12241744.png)
![3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile](/img/structure/B12241747.png)
![5-Bromo-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12241749.png)
![3-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12241760.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B12241768.png)


![2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine](/img/structure/B12241803.png)
![1-(2-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12241809.png)
![1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12241810.png)
